Ethyl 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-propan-2-yl-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-4-12-8(11)7-10-9-6(13-7)5(2)3/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZJHYMHIPRUOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029720-57-7 | |
| Record name | ethyl 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with isobutyric acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Halogenation-Cyclization Method
A patent (CN111978270A) outlines a two-step process for synthesizing 5-alkyl-oxadiazole derivatives, applicable to Ethyl 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylate :
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Condensation of alkyl hydrazide and glyoxylic ester :
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Reagents : Alkyl hydrazide (e.g., propan-2-yl hydrazide) and glyoxylic ester (e.g., ethyl glyoxylic ester).
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Conditions : Solvents like methanol, ethanol, or acetonitrile at 0–100°C.
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Molar ratio : 1.0:0.5–2.0 (hydrazide:glyoxylic ester).
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Product : Acylhydrazone intermediate.
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Halogenation and cyclization :
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Reagents : Halogenating agents (e.g., N-bromosuccinimide, trichloroisocyanuric acid) and bases (e.g., potassium carbonate, triethylamine).
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Conditions : Solvents like ethyl acetate or dichloromethane at –30 to 30°C.
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Molar ratio : Intermediate:base:halogenating agent = 1.0:1.0–3.0:0.8–2.0.
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Product : 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylate ester.
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Table 1: Key Synthesis Parameters
| Step | Reagents | Solvent | Temperature (°C) | Molar Ratio | Yield |
|---|---|---|---|---|---|
| 1 | Alkyl hydrazide + glyoxylic ester | Methanol/ethanol | 0–100 | 1.0:0.5–2.0 | Not specified |
| 2 | Halogenating agent + base | Ethyl acetate/dichloromethane | –30–30 | 1.0:1.0–3.0:0.8–2.0 | High purity |
Oxidative Cyclization Method
Alternative methods involve oxidative cyclization of acylthiosemicarbazide or hydrazone derivatives using catalysts like eosin-Y under visible light :
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Reagents : Acylthiosemicarbazide, eosin-Y, atmospheric oxygen.
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Conditions : Light irradiation, room temperature.
Hydrolysis of the Ester Group
The ethyl ester moiety can undergo hydrolysis under acidic or basic conditions to form the carboxylic acid:
Substitution Reactions
The oxadiazole ring may participate in nucleophilic aromatic substitution due to its electron-deficient nature. For example:
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Reaction with amines : The oxadiazole nitrogen can react with nucleophiles, though specific examples for this compound are not detailed in the literature.
Ring-Opening Reactions
Under harsh conditions, the oxadiazole ring may undergo cleavage, though this is less common and depends on substituents.
Reactivity and Mechanistic Insights
The oxadiazole ring’s reactivity is influenced by its electronegative oxygen and nitrogen atoms, which activate the ring for various interactions:
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Hydrogen bonding : The oxygen and nitrogen atoms can form hydrogen bonds with biological targets, contributing to potential antimicrobial or anti-inflammatory activity .
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Coordination chemistry : The heteroatoms may coordinate with metal ions in catalytic systems.
Analytical Methods
The purity and structure of the compound are typically verified using:
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Thin-layer chromatography (TLC) : To monitor reaction progress.
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High-performance liquid chromatography (HPLC) : For yield quantification.
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Spectroscopic techniques :
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NMR : Confirms aromatic protons and ester groups.
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IR : Identifies carbonyl (C=O) and C-O ester stretches.
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Mass spectrometry : Validates molecular weight (e.g., for related esters ).
Yield Optimization
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Halogenation-cyclization methods achieve high yields with minimal byproducts when using preferred reagents like N-bromosuccinimide and potassium carbonate .
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Oxidative cyclization under visible light offers a cost-effective, eco-friendly alternative with yields up to 94% for analogous compounds .
Structural Variants
Substitution of the propan-2-yl group with other alkyl moieties (e.g., ethyl, butyl) is feasible, as demonstrated in broader oxadiazole synthesis studies .
Scientific Research Applications
Anticonvulsant Activity
Recent studies have indicated that derivatives of oxadiazoles, including Ethyl 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylate, exhibit significant anticonvulsant properties. A study synthesized several benzothiazole derivatives containing oxadiazole rings and evaluated their anticonvulsant activity using both in silico and in vivo methods. The results showed that certain derivatives displayed promising anticonvulsant effects, suggesting the potential of oxadiazole-containing compounds in treating seizure disorders .
Anticancer Potential
Oxadiazole derivatives have also been investigated for their anticancer properties. A computational study focused on identifying potent inhibitors of the vascular endothelial growth factor receptor (VEGFR) for renal cancer treatment. The study highlighted the anticancer potential of various substituted oxadiazoles, including those similar to this compound. These compounds showed selective inhibition against VEGFR2, making them candidates for further development as anticancer agents .
Synthesis of Functional Materials
This compound can be utilized in the synthesis of functional materials due to its unique structural characteristics. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that oxadiazole-based polymers exhibit improved performance in various applications, including coatings and adhesives .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies involving this compound are crucial for understanding how modifications to its structure can influence biological activity. For instance, variations in substituents on the oxadiazole ring can lead to different pharmacological profiles. This knowledge aids in the design of more effective therapeutic agents targeting specific diseases .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Ethyl 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the 5-position of the oxadiazole ring critically impacts molecular properties. A comparative analysis of key analogs is summarized below:
Key Observations :
- Lipophilicity: Alkyl substituents (e.g., isopropyl, tert-butyl) increase logP values compared to aryl or polar groups (e.g., 4-chlorophenyl, cyanophenyl), enhancing lipid membrane penetration .
- Synthetic Yields: Aryl-substituted derivatives (e.g., 4-chlorophenyl, 2-cyanophenyl) generally exhibit lower yields (65–84%) compared to alkyl analogs due to steric and electronic challenges during cyclization .
- Thermal Stability : Methyl and ethyl derivatives demonstrate higher thermal stability (evidenced by purity and storage conditions) compared to bulkier tert-butyl analogs .
Spectral and Crystallographic Data
NMR Trends :
- ¹H NMR : The ethyl ester group (δ ~4.4–4.6 ppm, q; δ ~1.4–1.5 ppm, t) is consistent across analogs. Aromatic protons in phenyl-substituted derivatives (e.g., 4-chlorophenyl: δ 8.03 ppm, d) are downfield-shifted due to electron-withdrawing effects .
- ¹³C NMR : The carbonyl carbon of the ester moiety resonates at δ ~163–166 ppm, while the oxadiazole C-2 carbon appears at δ ~153–157 ppm .
- Crystallinity: Aryl-substituted derivatives (e.g., 4-chlorophenyl, 2-cyanophenyl) form white crystalline solids, whereas alkyl analogs (e.g., isopropyl, tert-butyl) may exhibit lower melting points due to reduced π-π stacking .
Biological Activity
Ethyl 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features an oxadiazole ring, which is known for its role in various bioactive compounds. The presence of the isopropyl group enhances its solubility and stability, potentially influencing its interaction with biological targets.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions can lead to modulation of biochemical pathways involved in various diseases. Notably:
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties, possibly through the inhibition of bacterial enzymes .
- Anticancer Effects : Research indicates that it may induce apoptosis in cancer cells by activating caspase pathways .
Anticancer Activity
Numerous studies have explored the anticancer potential of oxadiazole derivatives. This compound has been evaluated alongside other derivatives for its cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HEPG2 (Liver Cancer) | 1.18 ± 0.14 | |
| MCF7 (Breast Cancer) | 0.67 | |
| PC-3 (Prostate Cancer) | 0.80 | |
| HCT116 (Colon Cancer) | 0.87 | |
| ACHN (Renal Cancer) | 0.87 |
These results indicate that this compound possesses significant potency against multiple cancer types.
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. It has shown effectiveness against various bacterial strains, although specific IC50 values are less documented compared to its anticancer activity.
Case Studies and Research Findings
Research has highlighted the versatility of oxadiazole derivatives in drug discovery:
- Synthesis and Evaluation : A study synthesized several oxadiazole derivatives and evaluated their biological activities using MTT assays. The derivatives exhibited varying degrees of cytotoxicity against tumor cells .
- Mechanism-Based Approaches : Recent studies have emphasized mechanism-based approaches to understanding how these compounds exert their effects at the molecular level. For instance, some derivatives were shown to inhibit specific enzymes involved in cancer progression .
- Comparative Studies : In comparative studies with similar compounds, this compound demonstrated unique properties due to its structural features that may enhance its biological activity compared to other oxadiazoles .
Q & A
How can synthetic yields of Ethyl 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylate be optimized?
Answer:
Optimization involves multi-step reaction tuning. For example, cyclization of hydrazides with CS₂ under basic conditions (e.g., KOH in ethanol) requires precise stoichiometry and reflux duration to minimize side products . Intermediate purification via flash chromatography (e.g., diethyl ether/dichloromethane mixtures) improves purity before final coupling steps . Reaction parameters like temperature (65°C for phosphoryl chloride-mediated steps) and solvent choice (acetonitrile with triethylamine) enhance selectivity .
What advanced methods confirm the compound’s structural identity and purity?
Answer:
- X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data to validate bond lengths and angles .
- Spectroscopy : Combine H/C NMR (e.g., δ 1.3 ppm for ethyl groups) and mass spectrometry (e.g., ESI-MS m/z 298 [M+Na]) for functional group verification .
- HPLC : Employ C18 columns with UV detection to assess purity (>95%) and detect trace intermediates .
How to design biological activity assays targeting GABAA_AA receptors?
Answer:
- Radioligand binding : Use H-flunitrazepam to assess competitive displacement in rat brain membranes, calculating IC values .
- Functional assays : Measure chloride ion influx in HEK293 cells expressing α/β/γ subunits via patch-clamp electrophysiology .
- Structure-activity relationship (SAR) : Synthesize analogs with substituted phenyl groups to evaluate steric/electronic effects on receptor affinity .
What strategies enable the synthesis of novel derivatives with modified substituents?
Answer:
- Propargylation : React homopropargyl alcohols with 1,3-dilithiopropyne to introduce alkyne moieties, followed by oxidative cyclization .
- Nucleophilic substitution : Replace the ethyl ester with tert-butyl or propan-2-yl groups using alkyl halides under basic conditions (e.g., NaH in DMF) .
- Cross-coupling : Apply Suzuki-Miyaura reactions to attach aryl/heteroaryl groups at the oxadiazole 5-position .
How to address contradictions in spectroscopic data during characterization?
Answer:
- Dynamic NMR : Resolve rotational isomerism (e.g., hindered rotation of the propan-2-yl group) by acquiring spectra at variable temperatures .
- 2D techniques : Use HSQC and HMBC to assign overlapping signals in crowded regions (e.g., oxadiazole carbons at δ 160-170 ppm) .
- Computational validation : Compare experimental H NMR shifts with DFT-calculated values (B3LYP/6-31G*) .
What are the best practices for handling air/moisture-sensitive intermediates?
Answer:
- Schlenk techniques : Conduct reactions under inert gas (N₂/Ar) using dried solvents (e.g., THF over Na/benzophenone) .
- Quenching protocols : Add intermediates to ice-cold water to terminate reactions, followed by extraction with EtOAc .
- Storage : Store hygroscopic intermediates in sealed containers with molecular sieves at -20°C .
How to evaluate the compound’s pharmacokinetic properties computationally?
Answer:
- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (e.g., ~2.7), bioavailability, and blood-brain barrier penetration .
- Molecular docking : Simulate binding to GABA receptors (PDB ID: 6HUP) with AutoDock Vina to identify key interactions (e.g., hydrogen bonds with Asn60) .
What purification challenges arise from byproducts in multi-step syntheses?
Answer:
- Byproduct identification : LC-MS detects dimers or hydrolysis products (e.g., free carboxylate from ester cleavage) .
- Chromatography : Use gradient elution (hexane → EtOAc) on silica gel to separate polar impurities .
- Recrystallization : Optimize solvent pairs (ethanol/water) to isolate high-purity crystals (>99%) .
How does the compound’s reactivity compare to other 1,3,4-oxadiazole derivatives?
Answer:
- Electrophilicity : The electron-withdrawing carboxylate group increases susceptibility to nucleophilic attack at C2 compared to unsubstituted oxadiazoles .
- Thermal stability : Decomposition occurs above 200°C, similar to tert-butyl analogs, but lower than aryl-substituted derivatives .
What are the critical considerations for scaling up laboratory synthesis?
Answer:
- Exotherm management : Use jacketed reactors with controlled cooling during exothermic steps (e.g., cyclization with CS₂) .
- Solvent recovery : Distill acetonitrile and ethanol for reuse, reducing waste and cost .
- Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progress and intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
